3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

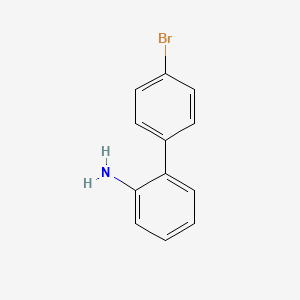

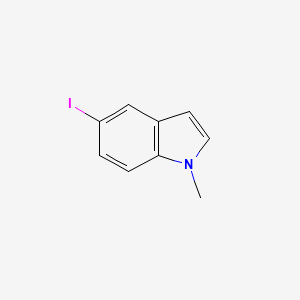

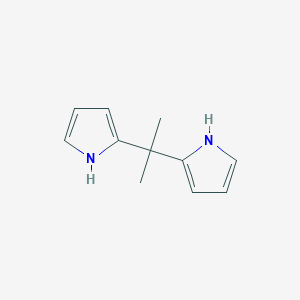

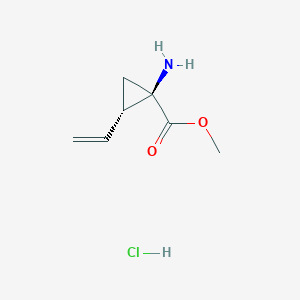

“3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” is a chemical compound with the molecular formula C7H7N3O3 . It has an average mass of 181.149 Da and a monoisotopic mass of 181.048737 Da .

Synthesis Analysis

The synthesis of imidazole compounds, which includes “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone”, often involves the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” is determined by its molecular formula, C7H7N3O3 . Further details about its structure might require more specific studies or computational modeling.科学的研究の応用

1. Crystal Structures and Bond Characterization

Studies have shown that compounds related to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, such as 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, exhibit interesting crystal structures. These structures are characterized by non-planar arrangements and delocalization of π-electron density within certain rings, indicating potential applications in understanding molecular interactions and designing materials with specific electronic properties (Boechat et al., 2016).

2. Synthesis of Acyclic Nitroazole Nucleosides

Research has demonstrated the synthesis of acyclic nucleosides using 4-nitro-1H-imidazole, a structurally similar compound to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone. These nucleosides have been incorporated into oligonucleotides, which in turn influence the stability of DNA duplexes and triplexes, suggesting potential applications in genetic research and therapy (Walczak et al., 2004).

3. Energetic Materials and Gas Generators

Compounds like 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone have been investigated for their potential use in nitrogen-rich gas generators. The research focused on imidazole-based molecules with energetic salts, analyzing their densities, heats of formation, and other physicochemical properties, which are essential for applications in energetics and propulsion technologies (Srinivas et al., 2014).

4. Antileishmanial Activity

Imidazole derivatives, closely related to 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, have been studied for their antileishmanial activities. These compounds showed potential as bioreducible antileishmanial prodrug candidates, which is crucial for developing new treatments against leishmaniasis (Oliveira et al., 2019).

5. Role in AMPA Receptor Activity

Related imidazole compounds have been synthesized and evaluated for their activity in inhibiting AMPA receptor binding. These compounds provide insights into the design of selective antagonists for this receptor, with potential implications in neuroscience and pharmacology (Ohmori et al., 1994).

将来の方向性

The future directions for research on “3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone” and similar compounds could involve exploring their potential therapeutic applications, given the broad range of biological activities exhibited by imidazole-based compounds . Additionally, further studies could focus on improving the synthesis process to increase yields .

特性

IUPAC Name |

3-(4-nitroimidazol-1-yl)cyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJAHWGRKIDLNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N2C=C(N=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466090 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone | |

CAS RN |

716316-22-2 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

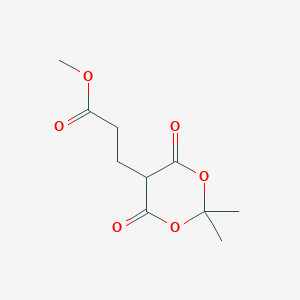

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)